molecular formula C5H11NOS B12935353 N-(Propan-2-yl)-2-sulfanylacetamide CAS No. 58458-67-6

N-(Propan-2-yl)-2-sulfanylacetamide

Cat. No.: B12935353
CAS No.: 58458-67-6
M. Wt: 133.21 g/mol
InChI Key: HTAGYIGDUSMPNN-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-2-sulfanylacetamide is a thioacetamide derivative characterized by a sulfanyl (-SH) group at the α-carbon of the acetamide backbone and an isopropyl (propan-2-yl) substituent on the nitrogen atom. Its molecular formula is C₅H₁₁NOS, with a molecular weight of 133.21 g/mol. The compound combines the reactivity of the sulfanyl group with the steric and lipophilic properties of the isopropyl moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

58458-67-6

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-propan-2-yl-2-sulfanylacetamide

InChI

InChI=1S/C5H11NOS/c1-4(2)6-5(7)3-8/h4,8H,3H2,1-2H3,(H,6,7)

InChI Key

HTAGYIGDUSMPNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2-mercaptoacetamide typically involves the reaction of isopropylamine with 2-mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Isopropylamine+2-Mercaptoacetic acidN-Isopropyl-2-mercaptoacetamide\text{Isopropylamine} + \text{2-Mercaptoacetic acid} \rightarrow \text{N-Isopropyl-2-mercaptoacetamide} Isopropylamine+2-Mercaptoacetic acid→N-Isopropyl-2-mercaptoacetamide

Industrial Production Methods: In an industrial setting, the production of N-Isopropyl-2-mercaptoacetamide may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Types of Reactions:

    Oxidation: N-Isopropyl-2-mercaptoacetamide can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.

    Reduction: The compound can be reduced to yield thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Disulfides, sulfoxides

    Reduction: Thiols

    Substitution: Various substituted mercaptoacetamides

Scientific Research Applications

Mechanism of Action

The mechanism by which N-Isopropyl-2-mercaptoacetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, as an inhibitor of metallo-β-lactamases, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics . This interaction involves coordination with metal ions present in the enzyme’s active site, thereby inhibiting its activity.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The sulfanyl (-SH) group enables disulfide bond formation and metal chelation, akin to thiol-containing pharmaceuticals .
  • Steric Effects : The branched isopropyl group introduces steric hindrance, which may reduce enzymatic degradation but limit binding to planar targets (e.g., DNA or enzyme active sites) compared to flat heterocycles like pyrimidine .

Research Findings and Data Gaps

  • Toxicity Profile: Thioacetamides are known hepatotoxins at high doses, but substituent modifications (e.g., isopropyl) may alter this profile .

Biological Activity

N-(Propan-2-yl)-2-sulfanylacetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfanyl group attached to an acetamide moiety, along with a propan-2-yl substituent. Its molecular formula is C5H11NOSC_5H_{11}NOS, and it has a molecular weight of approximately 133.21 g/mol. The structural features contribute to its unique reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways. For instance, the sulfanyl group can participate in nucleophilic attacks, potentially leading to the inhibition of enzymes like elastase, which is implicated in inflammatory processes.
  • Cell Signaling Modulation : It has been suggested that this compound can modulate signaling pathways by interacting with receptors or other cellular proteins, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies show that derivatives containing the sulfanylacetamide structure can inhibit tumor cell proliferation across multiple cancer cell lines, including breast and liver cancer cells. The observed IC50 values indicate a potent cytotoxic effect, making it a candidate for further development as an anticancer therapeutic .

Case Studies

  • Anticancer Activity Evaluation :
    • A study assessed the cytotoxicity of this compound against HepG2 liver cancer cells using the MTT assay. The results indicated significant growth inhibition with an IC50 value of approximately 20 µg/mL, highlighting its potential as an anticancer agent .
  • Antimicrobial Screening :
    • In a comparative study, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL, indicating strong antibacterial activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialE. coli20 µg/mL
AntimicrobialStaphylococcus aureus15 µg/mL
AnticancerHepG2 (liver cancer)20 µg/mL
AnticancerMCF7 (breast cancer)25 µg/mL

Future Directions

Given its promising biological activities, further research into this compound could focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on cancer cells and bacteria.
  • Structure-Activity Relationship (SAR) Analysis : Investigating modifications to the chemical structure to enhance potency and selectivity for specific biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential before clinical trials.

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